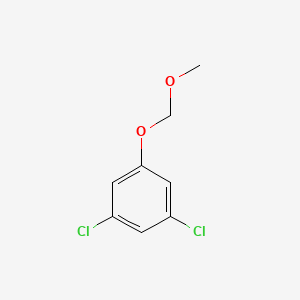

![molecular formula C7H5BrN2S B6307337 6-Bromothieno[3,2-b]pyridin-2-amine CAS No. 1638768-57-6](/img/structure/B6307337.png)

6-Bromothieno[3,2-b]pyridin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

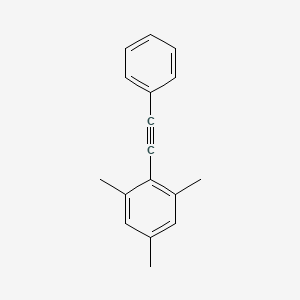

6-Bromothieno[3,2-b]pyridin-2-amine is a chemical compound with the molecular formula C7H5BrN2S . It has a molecular weight of 229.10 g/mol . This compound is a derivative of pyridine .

Synthesis Analysis

The synthesis of compounds similar to this compound has been reported. For instance, N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction conditions were mild and metal-free .Molecular Structure Analysis

The molecular structure of this compound consists of a bromine atom, a nitrogen atom, and a sulfur atom attached to a bicyclic ring system . The exact 3D structure can be found in chemical databases .Applications De Recherche Scientifique

Synthesis and Optical Properties 6-Bromothieno[3,2-b]pyridin-2-amine serves as a precursor in the synthesis of heterocyclic compounds, displaying significant versatility in chemical reactions. For instance, it has been used in the synthesis of thieno[3, 2-c]pyridine derivatives, showcasing the influence of donor-acceptor substituent on their fluorescence behavior, as demonstrated by R. Toche and S. Chavan (2013). This reflects its potential in the development of fluorescent materials and optical sensors (Toche & Chavan, 2013).

Anticancer Activity The compound has been a key intermediate in creating novel anticancer agents. M. Queiroz et al. (2011) synthesized methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates, showing promising growth inhibitory activity against various human tumor cell lines. These findings highlight the compound's contribution to the development of new therapeutic agents targeting cancer (Queiroz et al., 2011).

Drug Discovery and Development Moreover, this compound is utilized in drug discovery research as a building block, enabling the synthesis of diverse bioactive molecules. S. Lucas et al. (2015) highlighted its role in regioselective bromination, demonstrating its utility in constructing complex molecules for potential therapeutic applications (Lucas et al., 2015).

Ligand Synthesis for Complex Formation Additionally, it has been involved in synthesizing ligands for metal complex formation, indicating its significance in coordination chemistry and potential applications in catalysis and materials science. For example, L. Benhamou et al. (2011) synthesized an unsymmetrical tripod ligand, showcasing its application in forming iron complexes, which are crucial in various chemical transformations (Benhamou et al., 2011).

Orientations Futures

The future directions for the study of 6-Bromothieno[3,2-b]pyridin-2-amine and related compounds could involve further exploration of their synthesis, chemical reactions, and potential biological applications . The development of novel synthetic methods and the investigation of these compounds’ therapeutic value could be areas of interest .

Propriétés

IUPAC Name |

6-bromothieno[3,2-b]pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2S/c8-4-1-6-5(10-3-4)2-7(9)11-6/h1-3H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYZRSWYENLXTHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1SC(=C2)N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

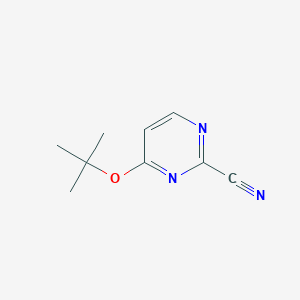

![7-Chloro-6-nitro-3H-imidazo[4,5-b]pyridine](/img/structure/B6307349.png)

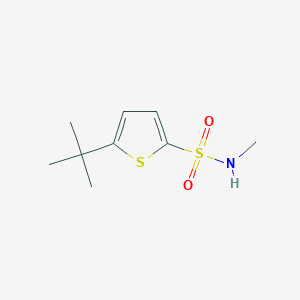

![3-[(Benzyloxy)methyl]-2-methylcyclobutan-1-one](/img/structure/B6307355.png)

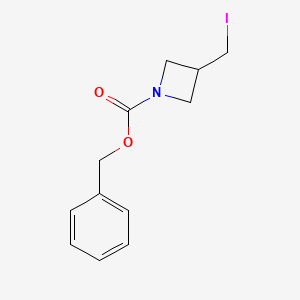

![Methyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride](/img/structure/B6307363.png)